1-Naphthaleneacethydrazide

Übersicht

Beschreibung

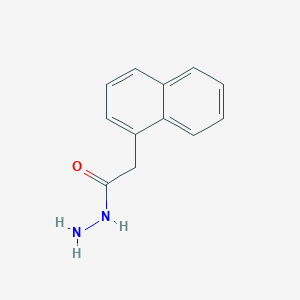

1-Naphthaleneacethydrazide is an organic compound with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . . This compound is characterized by the presence of a naphthalene ring attached to an acethydrazide group, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

1-Naphthaleneacethydrazide is typically synthesized through the reaction of naphthoic acid with hydrazine . The general procedure involves dissolving naphthoic acid in ethanol and then slowly adding a hydrazine solution while heating the reaction mixture . This method ensures the formation of this compound with high yield and purity.

Analyse Chemischer Reaktionen

1-Naphthaleneacethydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Naphthaleneacethydrazide serves as a versatile reagent in organic synthesis. Its ability to form derivatives with various functional groups makes it a valuable tool in creating complex molecules.

- Derivatization of Biomolecules : NAH has been utilized for the derivatization of monosaccharides, enhancing their hydrophobicity and improving their response in electrospray ionization mass spectrometry. This application is particularly significant for analyzing carbohydrates and glycoconjugates in biochemical research .

- Synthesis of Hydrazones : The compound is also employed in the synthesis of hydrazones, which are important intermediates in organic chemistry. Hydrazones derived from NAH can be further transformed into other functional groups, expanding the scope of synthetic applications .

Biological Research

The biological implications of this compound are noteworthy, particularly regarding its effects on plant growth and its potential therapeutic applications.

- Plant Growth Regulation : Research indicates that NAH can influence plant growth by acting as an auxin precursor. For instance, studies have shown that naphthalene acetic acid (a derivative of NAH) promotes growth in various plant species, including radishes, by enhancing root and leaf development . This suggests that NAH could be explored for agricultural applications to optimize crop yields.

- Antimicrobial Properties : Preliminary studies suggest that compounds related to NAH exhibit antimicrobial activity. This opens avenues for research into its use as a potential antimicrobial agent in pharmaceuticals or agricultural products .

Analytical Chemistry

NAH's role as a derivatization agent extends into analytical chemistry, where it aids in the detection and quantification of various analytes.

- Electrospray Ionization Mass Spectrometry : The use of NAH in the derivatization process improves the sensitivity and specificity of mass spectrometric analyses. This is crucial for detecting low-abundance compounds in complex biological matrices .

- Chromatographic Techniques : In chromatographic methods, NAH can enhance the separation efficiency of analytes by modifying their chemical properties, allowing for better resolution during analysis .

Case Study 1: Derivatization of Monosaccharides

A study demonstrated the effectiveness of this compound as a derivatization reagent for monosaccharides. The derivatized products showed significantly improved electrospray responses compared to their non-derivatized counterparts, highlighting NAH's utility in carbohydrate analysis .

Case Study 2: Impact on Plant Growth

In a controlled experiment involving radish plants, varying concentrations of naphthalene acetic acid (derived from NAH) were applied. Results indicated that specific concentrations significantly enhanced growth parameters such as root length and leaf number, suggesting its potential as a plant growth regulator .

Wirkmechanismus

The mechanism of action of 1-Naphthaleneacethydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Naphthaleneacethydrazide can be compared with similar compounds such as:

1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in its functional group, which is an acetic acid instead of an acethydrazide.

2-Naphthaleneacethydrazide: This isomer has the hydrazide group attached at a different position on the naphthalene ring, leading to different chemical properties and reactivity.

This compound is unique due to its specific functional group and position on the naphthalene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Naphthaleneacethydrazide (NAH) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of NAH.

1. Antioxidant Activity

Research indicates that NAH exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. For instance, studies demonstrated that NAH effectively scavenged reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage in various cell types .

2. Anticancer Properties

NAH has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that NAH induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death and demonstrating IC50 values ranging from 15 to 30 µM depending on the cell line studied .

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

3. Antimicrobial Activity

NAH has also demonstrated antimicrobial effects against various pathogens. Studies have shown that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several case studies have highlighted the practical implications of NAH's biological activities:

- Case Study 1 : A study on the use of NAH as a potential therapeutic agent for skin infections showed promising results, with significant reductions in bacterial load in infected wounds treated with NAH compared to controls.

- Case Study 2 : In a clinical trial involving patients with chronic inflammation, NAH administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its role as an anti-inflammatory agent .

The biological activities of NAH can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging ROS, NAH reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Apoptotic Pathway Activation : NAH activates intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation, leading to cancer cell death.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXVKZDKJAVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291489 | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34800-90-3 | |

| Record name | 34800-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.